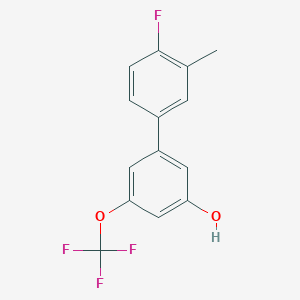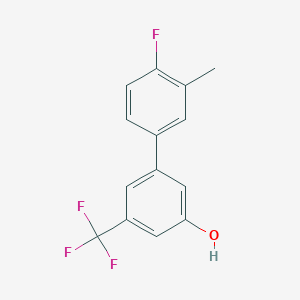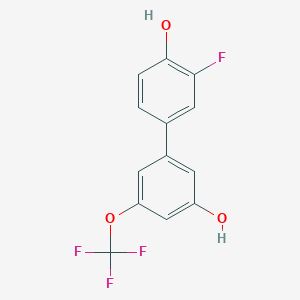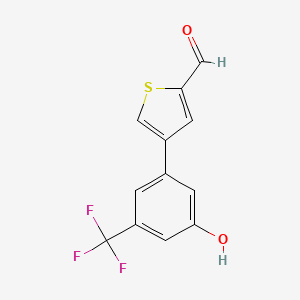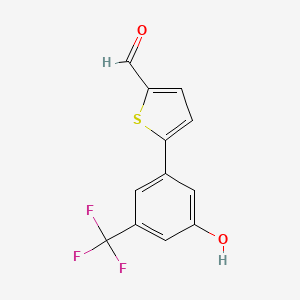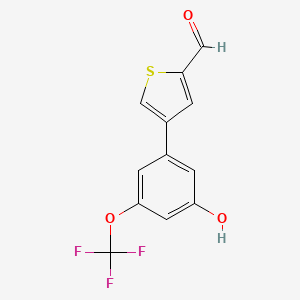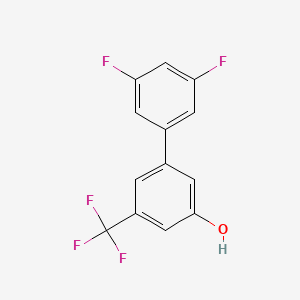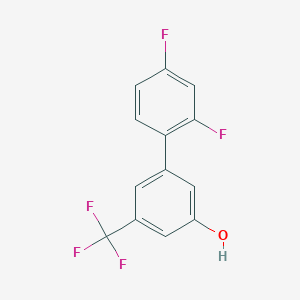
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a fluorinated phenol with a wide range of applications in scientific research. It is a versatile compound that has been found to be useful in synthesizing drugs and other compounds, as well as in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby preventing them from performing their normal functions. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions, which allow the compound to interact with the target proteins and enzymes. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is thought to interact with the active site of enzymes, thereby preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53. These effects suggest that 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% may have potential therapeutic applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its easy availability. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. The main limitation of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its lack of specificity, which can lead to false positives in some experiments.
Direcciones Futuras
The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% research include the development of more specific inhibitors, the exploration of its potential therapeutic applications, and the investigation of its effects on other proteins and enzymes. Additionally, further research could be conducted to better understand its mechanism of action, as well as to identify other potential applications for the compound. Finally, further research could be conducted to explore the potential toxicity of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, as well as to identify any potential side effects that may be associated with its use.
Métodos De Síntesis
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the reaction of chloroform with aniline, and the reaction of trifluoroacetic anhydride with 2,4-difluorophenol. The most common method of synthesis is the reaction of trifluoroacetic anhydride with 2,4-difluorophenol, which can be carried out in a single step at low temperature. The reaction yields a product with 95% purity, which is the standard for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding. It has been found to be a useful tool in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. It has also been used in the study of enzyme inhibition, where it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in the study of protein binding, where it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53.
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFFPDFKAAGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686578 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-95-0 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

